2-Methyl-5-(methylthio)benzoic acid
Overview
Description
2-Methyl-5-(methylthio)benzoic acid is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group at the second position and a methylthio group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(methylthio)benzoic acid typically involves the introduction of the methylthio group onto a benzoic acid derivative. One common method is the reaction of 2-methylbenzoic acid with a methylthiolating agent under suitable conditions. For instance, the reaction can be carried out using methylthiol (CH3SH) in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylthiolation process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Methyl-5-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-5-(methylthio)benzoic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylthio group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-Methyl-5-(methylthio)benzoic acid include other substituted benzoic acids, such as:
2-Methylbenzoic acid: Lacks the methylthio group, resulting in different chemical properties and reactivity.
5-Methylthio-2-nitrobenzoic acid: Contains a nitro group instead of a methyl group, leading to different reactivity and applications.
2-Chloro-5-(methylthio)benzoic acid:
The uniqueness of this compound lies in the specific combination of the methyl and methylthio groups, which confer distinct chemical properties and reactivity patterns compared to its analogs.
Properties
IUPAC Name |
2-methyl-5-methylsulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEAAKCPIGTZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585554 | |
Record name | 2-Methyl-5-(methylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26246-30-0 | |
Record name | 2-Methyl-5-(methylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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